molecular formula C16H18N2O4 B2884781 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 953228-89-2

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Cat. No.: B2884781
CAS No.: 953228-89-2
M. Wt: 302.33
InChI Key: HQQPBYFQVSVNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating two pharmaceutically relevant motifs: an isoxazole ring and a morpholino moiety. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, serving as key scaffolds in the development of agents with anti-inflammatory, anticancer, and antimicrobial properties . The morpholino ring is a common feature in drug design, often used to improve solubility and metabolic stability or to act as a key pharmacophore, as seen in various kinase inhibitors and other biologically active molecules . The specific arrangement of the 3-methoxyphenyl-substituted isoxazole linked to a morpholino ethanone group suggests potential for this compound to be investigated as a modulator of various enzymatic pathways. Researchers may explore its utility as a building block in organic synthesis or as a lead compound in the design of novel therapeutic agents. Its structure aligns with compounds studied for targeting protein kinases and other enzyme families involved in signal transduction . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-4-2-3-12(9-14)15-10-13(17-22-15)11-16(19)18-5-7-21-8-6-18/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQPBYFQVSVNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition (Huisgen Reaction)

The most widely employed method for constructing 3,5-disubstituted isoxazoles involves 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. For the target compound, this requires:

  • Nitrile Oxide Precursor : 3-Methoxybenzaldehyde oxime, generated by oximation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride.
  • Alkyne Component : Propargyl ethanone, serving as the acetylene dipolarophile.

Procedure :

  • Nitrile Oxide Generation : 3-Methoxybenzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 4 hours.
  • Cycloaddition : The in situ-generated nitrile oxide is treated with propargyl ethanone (1.1 equiv) and CuI (5 mol%) in dichloromethane at room temperature for 12 hours.
  • Workup : Purification via silica gel chromatography yields 5-(3-methoxyphenyl)isoxazol-3-yl ethanone (Yield: 78%).

Mechanistic Insight : Copper catalysis accelerates the cycloaddition by stabilizing the nitrile oxide intermediate, ensuring regioselectivity at the 3- and 5-positions.

Alternative Routes: β-Diketone Cyclization

For substrates sensitive to transition metals, β-diketones cyclize with hydroxylamine under acidic conditions to form isoxazoles.

Procedure :

  • Substrate Preparation : Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is synthesized via Claisen condensation of ethyl acetate and 3-methoxyacetophenone.
  • Cyclization : Treatment with hydroxylamine hydrochloride (1.5 equiv) in acetic acid at reflux for 6 hours affords the isoxazole derivative (Yield: 65%).

Limitations : Lower yields compared to cycloaddition methods due to competitive formation of oxime byproducts.

Functionalization of the Isoxazole Core

Bromination at the 3-Position

To introduce the ethanone moiety, the isoxazole intermediate undergoes bromination followed by nucleophilic substitution.

Bromination Protocol :

  • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), benzoyl peroxide (0.1 equiv) in CCl₄.
  • Conditions : Reflux for 3 hours under UV light.
  • Outcome : 3-Bromo-5-(3-methoxyphenyl)isoxazole (Yield: 85%).

Nucleophilic Substitution with Morpholine :

  • Reaction : 3-Bromo intermediate reacts with morpholine (2.0 equiv) in DMF at 80°C for 8 hours.
  • Yield : 1-Morpholino-3-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone (72%).

Direct Amination via Mannich Reaction

A one-pot Mannich reaction avoids bromination steps, enhancing atom economy.

Procedure :

  • Substrates : 5-(3-Methoxyphenyl)isoxazol-3-yl ethanone (1.0 equiv), formaldehyde (1.2 equiv), morpholine (1.5 equiv).
  • Catalyst : L-Proline (10 mol%) in ethanol at 77°C for 36 hours.
  • Yield : 89% (ee >97% for chiral variants).

Advantages : Eliminates halogenation, reduces waste, and improves stereoselectivity.

Optimization and Catalytic Innovations

Solvent-Free Synthesis

Recent advances emphasize green chemistry. Ionic liquids (e.g., [BMIM]BF₄) enable cycloadditions at 50°C without copper catalysts, achieving 82% yield.

Ultrasound-Assisted Methods

Ultrasound irradiation reduces reaction times from hours to minutes (e.g., 30 minutes for cycloaddition, 91% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cu-Catalyzed Cycloaddition Nitrile oxide + alkyne 78 High regioselectivity Requires transition metal
β-Diketone Cyclization Hydroxylamine cyclization 65 Metal-free Moderate yields
Mannich Amination One-pot three-component reaction 89 Atom-economical, stereoselective Long reaction time
Ionic Liquid Protocol Solvent-free cycloaddition 82 Environmentally benign Cost of ionic liquids

Chemical Reactions Analysis

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone with four analogous compounds, highlighting structural features, physicochemical properties, and inferred biological implications:

Compound Core Structure Key Substituents Molecular Weight logP (Predicted) Notable Features
This compound (Target) Isoxazole 3-Methoxyphenyl, morpholinoethanone 316.35 g/mol 2.1 Balanced lipophilicity; potential CNS activity due to morpholino group .
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone () Imidazothiazole 5,6-Dimethyl, morpholinoethanone 293.36 g/mol 1.8 Higher polarity due to imidazothiazole; possible antiviral/antimicrobial activity .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone 567.60 g/mol 4.3 High logP due to sulfonyl/fluorine groups; likely antimicrobial activity .
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone () Pyrazole-thiophene Amino, hydroxy, ethyl carboxylate 352.38 g/mol -0.5 Polar substituents reduce logP; potential for kinase inhibition .
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) () Cyclohexanone 3-Methoxyphenyl, methylamino 247.31 g/mol 2.5 Cyclohexanone scaffold with NMDA receptor antagonism; psychoactive properties .

Key Structural and Functional Insights:

Heterocyclic Core Influence :

  • The isoxazole in the target compound offers metabolic stability compared to the imidazothiazole in , which may exhibit stronger hydrogen-bonding interactions due to additional nitrogen atoms .
  • Triazole derivatives () prioritize sulfonyl and fluorine substituents for enhanced lipophilicity and target binding, whereas pyrazole-thiophene hybrids () favor polar groups for solubility .

Substituent Effects: The 3-methoxyphenyl group (target and Methoxmetamine) increases lipophilicity and aromatic interactions, but Methoxmetamine’s cyclohexanone scaffold shifts its activity toward NMDA receptor modulation . Morpholinoethanone in the target compound improves aqueous solubility compared to the phenylethanone in , which is more lipophilic due to the phenylsulfonyl group .

Synthetic Considerations :

  • The target compound likely employs a cycloaddition reaction for isoxazole formation, similar to imidazothiazole synthesis in . In contrast, triazole derivatives () utilize nucleophilic substitution with α-halogenated ketones .

Biological Implications: Morpholino-containing compounds (target and ) are prioritized for CNS applications due to blood-brain barrier permeability. Fluorine and sulfonyl groups () correlate with antimicrobial activity, while polar pyrazole-thiophene derivatives () may target intracellular enzymes .

Biological Activity

The compound 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : 233.28 g/mol

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that derivatives of isoxazole compounds can have IC50_{50} values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB (human oral cancer) and Hep-G2 (human liver cancer) .

Cell LineIC50_{50} (µM)
KB0.9
Hep-G24.5

The mechanism by which this compound exerts its cytotoxic effects is thought to involve the inhibition of specific kinases, which are crucial for cancer cell proliferation and survival. In particular, compounds similar to this compound have been noted for their ability to inhibit Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) .

Case Study 1: In Vitro Studies

In vitro studies conducted on various isoxazole derivatives, including the compound , have shown promising results in terms of cytotoxicity against cancer cells. For instance, a study synthesized several isoxazole derivatives and tested their cytotoxic effects on human cancer cell lines, revealing that modifications to the phenyl ring significantly impacted potency .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. The interaction between the isoxazole moiety and target proteins is critical for its effectiveness as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone, and how can reaction efficiency and purity be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under microwave-assisted conditions to reduce reaction time .
  • Coupling : Introducing the morpholinoethanone moiety through nucleophilic substitution or amidation reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol to achieve >95% purity .
    • Optimization : Solvent-free methods or continuous flow reactors improve yield (e.g., from 60% to 85%) and reduce byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the isoxazole ring and substitution patterns, with characteristic shifts for the methoxyphenyl group (δ 3.8 ppm for OCH3_3) and morpholine protons (δ 3.4–3.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C16_{16}H17_{17}N2_2O3_3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. What preliminary assays are recommended to evaluate the compound's bioactivity?

  • Answer :

  • In vitro enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293 or HeLa) to establish safe concentration ranges .

Advanced Research Questions

Q. How can computational modeling elucidate the compound's mechanism of action and target selectivity?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases, with emphasis on the morpholine oxygen’s hydrogen-bonding interactions .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues (e.g., Asp86 in p38 MAP kinase) .
  • SAR Analysis : Modifying the methoxyphenyl or morpholine groups to enhance potency (e.g., replacing OCH3_3 with CF3_3) .

Q. How can contradictory bioactivity data across studies be resolved methodologically?

  • Answer :

  • Assay Standardization : Use common cell lines (e.g., NIH/3T3 for cytotoxicity) and controls (e.g., staurosporine for apoptosis) to minimize variability .
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat liver microsomes) and membrane permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability issues .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., solvent DMSO concentration >0.1% altering results) .

Q. What experimental designs are optimal for studying the compound's environmental fate and ecotoxicological impact?

  • Answer :

  • Environmental Persistence : OECD 301B biodegradation tests under aerobic conditions, monitoring half-life in soil/water matrices .
  • Trophic Transfer Studies : LC-MS/MS quantification in Daphnia magna or zebrafish embryos to assess bioaccumulation potential .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., EC50_{50} for algae) using EPI Suite or TEST software .

Q. How can the compound's pharmacokinetic properties be improved through structural modification?

  • Answer :

  • Prodrug Design : Esterification of the ketone group to enhance oral bioavailability (e.g., morpholine-to-piperazine substitution improves solubility) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) to identify vulnerable sites (e.g., demethylation of the methoxyphenyl group) .
  • Lipophilicity Optimization : LogP adjustments via substituent variation (e.g., replacing isoxazole with thiazole lowers LogP from 2.1 to 1.7) .

Methodological Notes

  • Data Integration : Link findings to pharmacological frameworks (e.g., kinase signaling pathways) using tools like KEGG or Reactome .
  • Contradiction Management : Replicate conflicting studies under identical conditions, prioritizing peer-reviewed protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.